

Designing Preclinical Studies with GW7845: Application Notes and Protocols

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Compound of Interest

Compound Name: GW7845

Cat. No.: B1672479

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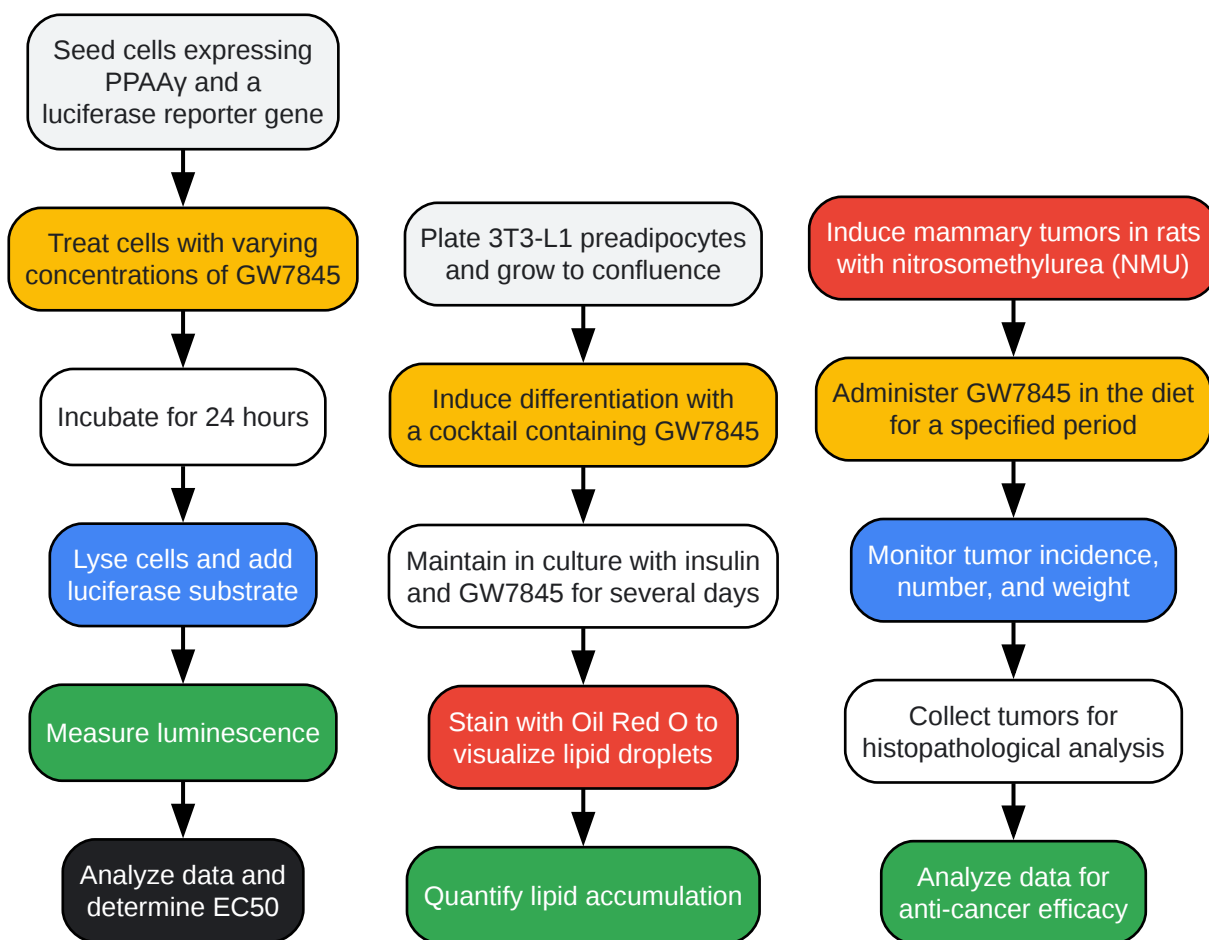
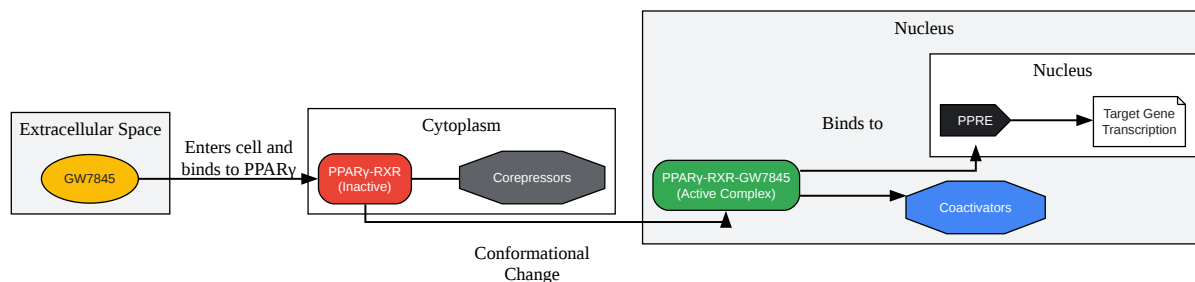
Introduction

GW7845 is a potent and selective non-thiazolidinedione (non-TZD) agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ). As a member of the nuclear hormone receptor superfamily, PPAR γ is a critical regulator of adipogenesis, lipid metabolism, and insulin sensitivity. Activation of PPAR γ by agonists like **GW7845** has shown therapeutic potential in various disease models, including those for metabolic disorders and cancer. These application notes provide detailed protocols for preclinical in vitro and in vivo studies to evaluate the efficacy and mechanism of action of **GW7845**.

Mechanism of Action: PPAR γ Activation

GW7845 binds to the ligand-binding domain of PPAR γ , inducing a conformational change that leads to the recruitment of coactivator proteins and the dissociation of corepressors. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in critical metabolic processes.

Diagram of the PPAR γ Signaling Pathway



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